molecular formula C14H7FN2O4 B6400825 3-(3-Cyano-2-fluorophenyl)-5-nitrobenzoic acid CAS No. 1261974-53-1

3-(3-Cyano-2-fluorophenyl)-5-nitrobenzoic acid

Cat. No.: B6400825
CAS No.: 1261974-53-1
M. Wt: 286.21 g/mol
InChI Key: NQZALCDIGSWYQN-UHFFFAOYSA-N
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Description

3-(3-Cyano-2-fluorophenyl)-5-nitrobenzoic acid is an organic compound that belongs to the class of benzoic acids This compound is characterized by the presence of a cyano group, a fluorine atom, and a nitro group attached to a benzoic acid core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Cyano-2-fluorophenyl)-5-nitrobenzoic acid typically involves multi-step organic reactions. One common method includes the nitration of 3-(3-Cyano-2-fluorophenyl)benzoic acid. The nitration reaction is carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to introduce the nitro group at the desired position on the benzoic acid ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale nitration processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(3-Cyano-2-fluorophenyl)-5-nitrobenzoic acid can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

    Substitution: The cyano and fluorine groups can participate in nucleophilic substitution reactions, where nucleophiles replace these groups under appropriate conditions.

    Hydrolysis: The cyano group can be hydrolyzed to a carboxylic acid group using acidic or basic hydrolysis conditions.

Common Reagents and Conditions

    Reducing Agents: Hydrogen gas, palladium on carbon, sodium borohydride.

    Nucleophiles: Ammonia, amines, hydroxide ions.

    Hydrolysis Conditions: Acidic (e.g., hydrochloric acid) or basic (e.g., sodium hydroxide) solutions.

Major Products

    Reduction: 3-(3-Amino-2-fluorophenyl)-5-nitrobenzoic acid.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Hydrolysis: 3-(3-Carboxy-2-fluorophenyl)-5-nitrobenzoic acid.

Scientific Research Applications

3-(3-Cyano-2-fluorophenyl)-5-nitrobenzoic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(3-Cyano-2-fluorophenyl)-5-nitrobenzoic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the nitro, cyano, and fluorine groups can influence its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Similar Compounds

    3-(3-Cyano-2-fluorophenyl)benzoic acid: Lacks the nitro group, making it less reactive in certain chemical reactions.

    3-(3-Amino-2-fluorophenyl)-5-nitrobenzoic acid: Contains an amino group instead of a cyano group, altering its chemical and biological properties.

    3-(3-Carboxy-2-fluorophenyl)-5-nitrobenzoic acid: Formed by hydrolysis of the cyano group, with different solubility and reactivity.

Uniqueness

3-(3-Cyano-2-fluorophenyl)-5-nitrobenzoic acid is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential biological activities. The presence of both electron-withdrawing (cyano, nitro) and electron-donating (fluorine) groups can influence its behavior in various chemical and biological contexts.

Properties

IUPAC Name

3-(3-cyano-2-fluorophenyl)-5-nitrobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H7FN2O4/c15-13-8(7-16)2-1-3-12(13)9-4-10(14(18)19)6-11(5-9)17(20)21/h1-6H,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQZALCDIGSWYQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)C2=CC(=CC(=C2)[N+](=O)[O-])C(=O)O)F)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H7FN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80689852
Record name 3'-Cyano-2'-fluoro-5-nitro[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80689852
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261974-53-1
Record name 3'-Cyano-2'-fluoro-5-nitro[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80689852
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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